Methyl 6-chloro-2-cyano-5-methylnicotinate
Description
Contextualization within Nicotinic Acid Derivatives and Pyridine (B92270) Chemistry
Methyl 6-chloro-2-cyano-5-methylnicotinate belongs to the class of nicotinic acid derivatives. Nicotinic acid, also known as niacin or vitamin B3, is a pyridine-3-carboxylic acid. Its derivatives are a cornerstone in pharmaceutical research, exhibiting a wide range of biological activities. These activities include potential anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antitubercular properties. nih.govresearcher.lifedrugs.com The core of these molecules is the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. globalresearchonline.netfiveable.me
The chemistry of pyridine is rich and complex. The nitrogen atom in the ring imparts distinct electronic properties compared to its carbocyclic analog, benzene. nih.gov This influences the reactivity and basicity of the molecule, making the functionalization of the pyridine ring a key challenge and an area of active research in synthetic organic chemistry. baranlab.org The development of novel methods for the selective introduction of substituents onto the pyridine scaffold is crucial for the synthesis of new therapeutic agents. nih.gov
Overview of Research Trajectories for this compound
While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structural features suggest significant potential as a building block in drug discovery and development. The presence of multiple reactive sites—a chloro group, a cyano group, a methyl ester, and a methyl group on the pyridine ring—makes it a versatile precursor for a variety of chemical transformations.
Research on closely related compounds, such as ethyl 6-chloro-5-cyano-2-methylnicotinate, provides strong indications of the likely research trajectories for the methyl ester. The ethyl analog is a key intermediate in the synthesis of P2Y12 receptor antagonists. nih.gov These antagonists are a class of drugs used to inhibit platelet aggregation and are vital in the treatment of cardiovascular diseases. This suggests that this compound could also be a valuable precursor for the development of novel antiplatelet agents and other therapeutic molecules targeting G-protein coupled receptors.
Furthermore, the general interest in nicotinic acid derivatives for their potential anticancer and antioxidant activities points towards another promising research avenue. nih.gov The unique substitution pattern of this compound could lead to the discovery of new compounds with selective biological activities.
Below is a table summarizing the key chemical identifiers for this compound.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 2102324-63-8 |
| Molecular Formula | C9H7ClN2O2 |
| Molecular Weight | 210.62 g/mol |
| SMILES | COC(=O)c1cc(C)c(nc1C#N)Cl |
This data is compiled from chemical supplier databases. appchemical.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7ClN2O2 |
|---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
methyl 6-chloro-2-cyano-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-5-3-6(9(13)14-2)7(4-11)12-8(5)10/h3H,1-2H3 |
InChI Key |
VQEQQAJDKINCCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1Cl)C#N)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies and Development
Established Synthetic Routes for Methyl 6-chloro-2-cyano-5-methylnicotinate
Initial synthetic strategies have utilized various functionalized pyridine (B92270) rings as starting points, introducing the necessary cyano and ester groups through targeted reactions.
One common strategy involves the cyanation of a di-halogenated pyridine precursor, such as methyl 6-chloro-2-iodo-5-methylpyridine-3-carboxylate. In this approach, the greater reactivity of the iodo group compared to the chloro group allows for selective substitution. The iodine atom at the C-2 position is preferentially displaced by a cyanide nucleophile, a reaction often facilitated by a transition metal catalyst. This method provides a direct route to introducing the cyano group at the desired position while retaining the chlorine atom at C-6.
Copper-mediated cyanation is a key technology in the synthesis of aryl nitriles, including this compound. snnu.edu.cnresearchgate.net These protocols often offer milder reaction conditions and greater functional group tolerance compared to other cyanation methods. snnu.edu.cn In this context, a precursor like Methyl 6-chloro-5-methylnicotinate can be converted to the target compound using a copper catalyst in conjunction with a cyanide source. researchgate.net Copper(I) salts, such as copper(I) iodide (CuI), are frequently employed to catalyze the reaction between an aryl halide and a cyanide reagent. researchgate.net This methodology is versatile and has been broadly applied in synthetic and pharmaceutical chemistry for the preparation of various aryl nitriles. researchgate.net
| Reaction Type | Precursor Example | Key Reagents | Purpose |
| Selective Cyanation | Methyl 6-chloro-2-iodo-5-methylpyridine-3-carboxylate | Cyanide source, Catalyst | Selective replacement of iodine with a cyano group. |
| Copper-Mediated Cyanation | Methyl 6-chloro-5-methylnicotinate | Cu(I) salt, Cyanide source | Catalytic introduction of the cyano group onto the pyridine ring. snnu.edu.cnresearchgate.netresearchgate.net |
An alternative synthetic route involves the esterification of a corresponding nicotinoyl chloride derivative. Starting with 6-chloro-5-cyano-2-methylnicotinic acid, it is first converted to its more reactive acid chloride form, 6-chloro-5-cyano-2-methylnicotinoyl chloride. This intermediate is then reacted with methanol (B129727) to yield the final product, this compound. This is a standard and efficient method for forming the methyl ester.
Optimized Synthesis and Process Development
Significant effort has been directed towards refining the synthesis of closely related analogs to improve efficiency and enable large-scale production.
The successful optimization of the synthetic route for the ethyl ester analog enabled its large-scale manufacture. The improved process was scaled up to produce the key intermediate in quantities exceeding 80 kg. researchgate.net This multi-kilogram manufacturing capability was essential to support clinical development programs for P2Y12 antagonists, where the compound serves as a key building block. researchgate.net The development of an efficient and practical route suitable for multikilogram production underscores the importance of robust and scalable chemistry in pharmaceutical manufacturing. researchgate.net
| Process Metric | Initial Route | Optimized Route | Key Improvement |
| Overall Yield | 15% | 73% | Elimination of key impurity-forming pathways. researchgate.net |
| Scale | Milligrams | >80 kilograms | Development of a robust and operable process for large-scale manufacturing. researchgate.net |
| Purification | Multiple steps required | No extra purification needed | Improved process control and purity of the final product. researchgate.net |
Investigation of Impurity Formation Mechanisms in Synthesis
The formation of impurities is a critical concern in the synthesis of any active pharmaceutical ingredient or key intermediate, as they can affect the efficacy and safety of the final product. While specific studies on the impurity profile of this compound are not extensively detailed in publicly available literature, general principles of impurity formation in the synthesis of related heterocyclic compounds, such as substituted pyridines and pyrimidines, can provide valuable insights. nih.gov Potential impurities can arise from various sources, including the starting materials, reagents, intermediates, and the final product itself through degradation.
Common mechanisms for impurity formation in related syntheses include:
Side-chain reactions: The methyl group on the pyridine ring can be susceptible to side-chain reactions, particularly if strong bases or radical initiators are used in the synthetic steps. pearson.com
Incomplete reaction or over-reaction: Failure to drive the reaction to completion can result in the presence of starting materials or intermediates in the final product. Conversely, harsh reaction conditions can lead to the formation of over-reacted byproducts.
Solvent participation: Some solvents, particularly under thermal stress, can decompose and react with intermediates. For instance, dimethylformamide (DMF) has been known to undergo pyrolysis, which can introduce impurities. nih.gov
Acid-catalyzed decomposition: The presence of strong acids, which may be used as catalysts, can lead to the degradation of intermediates or the final product. This can involve the protonation of the pyridine ring, making it susceptible to nucleophilic attack or rearrangement. nih.gov
Hydrolysis: The ester and cyano functional groups are susceptible to hydrolysis, which can be catalyzed by the presence of acid or base, leading to the formation of the corresponding carboxylic acid and amide or carboxylic acid, respectively.
A systematic investigation into the impurity profile of this compound would involve the use of advanced analytical techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), to identify and quantify any impurities. Understanding these formation mechanisms is crucial for the development of a robust and well-controlled manufacturing process. nih.gov
Novel Synthetic Pathways and Analogue Preparation
The development of novel synthetic pathways is essential for accessing a diverse range of nicotinate (B505614) derivatives for structure-activity relationship (SAR) studies and for optimizing the synthesis of target molecules like this compound.
The synthesis of substituted nicotinates and their analogues is a well-explored area of organic chemistry, with numerous methods developed to construct the pyridine core and introduce various functional groups. These methods often offer flexibility in the substitution pattern and can be adapted for the synthesis of a wide array of derivatives.
Several key strategies for the synthesis of functionalized pyridine and nicotinate derivatives include:
Multi-component Reactions: These reactions, such as the Hantzsch pyridine synthesis and its variations, allow for the construction of the pyridine ring in a single step from simple, readily available starting materials. mdpi.com This approach is highly efficient and allows for the introduction of a wide range of substituents.
Cascade Reactions: Metal-free cascade processes, involving tandem reactions like Pummerer-type rearrangement, aza-Prins cyclization, and elimination-induced aromatization, have been developed for the synthesis of highly functionalized pyridines. acs.org
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are powerful tools for the C-H functionalization of the pyridine ring, allowing for the introduction of aryl and alkynyl groups. researchgate.net
Cycloaddition Reactions: Aza-Diels-Alder reactions provide a convergent approach to the synthesis of fused and polysubstituted pyridines. nih.gov
Functional Group Interconversion: The synthesis of nicotinate derivatives can also be achieved through the modification of existing pyridine rings. For example, 2-bromonicotinates can react with amino acid esters to yield novel N-substituted derivatives. nih.govdocumentsdelivered.com Similarly, the introduction of a cyano group at the 2-position of a pyridine ring can be achieved through the substitution of a halogen. google.com
The table below summarizes various synthetic methodologies for preparing substituted nicotinate derivatives, showcasing the diversity of available routes.
| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Product Type |
| Hantzsch-type Synthesis | β-enamine carbonyls, rongalite | Oxidative coupling | 2,3,5,6-tetrasubstituted pyridines mdpi.com |
| Metal-Free Cascade | Alkenylboronic acids, α,β-unsaturated ketoxime O-pentafluorobenzoates | Copper-catalyzed cross-coupling, electrocyclization, air oxidation | Highly substituted pyridines nih.gov |
| Aza-Diels-Alder Reaction | Vinylallenes, azadienophiles | Thermal or Lewis acid catalysis | Polycyclic and polysubstituted pyridines nih.gov |
| Nucleophilic Substitution | 2-bromonicotinates, amino acid ester hydrochlorides | Triethylamine | N-[(ethyl-4,6-diaryl-3-pyridinecarboxylate)-2-yl]amino acid esters nih.gov |
| Transesterification | Methyl nicotinate, menthol | Sodium methoxide | Menthyl nicotinate google.com |
| From Ketene Dithioacetals | Ketene N,S-acetals, β-ketoesters or β-cyanoesters | Base | 4-amino-5-cyano-2-alkyl-6-methylthio-nicotinic acid derivatives researchgate.net |
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to reduce the environmental impact of chemical processes. The synthesis of nicotinate derivatives is no exception, with several eco-friendly approaches being developed.
Key green chemistry strategies in nicotinate synthesis include:
Biocatalysis and Enzymatic Synthesis: The use of enzymes as catalysts offers several advantages, including high selectivity, mild reaction conditions, and reduced waste generation. For instance, nitrilases have been employed for the conversion of 3-cyanopyridine (B1664610) to nicotinic acid.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields compared to conventional heating methods. This technique has been applied to the synthesis of various pyridine derivatives.
Ultrasound-Assisted Synthesis: Sonochemistry, the use of ultrasound to promote chemical reactions, can also lead to faster reaction times and higher yields. It is considered an energy-efficient and environmentally friendly method.
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-derived solvents like Cyrene, is a key aspect of green chemistry.
Continuous Flow Synthesis: Performing reactions in continuous flow microreactors offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation. This technology has been successfully applied to the synthesis of nicotinamide (B372718) derivatives.
The following table compares different green chemistry approaches for the synthesis of nicotinate and related pyridine derivatives.
| Green Chemistry Approach | Description | Advantages |
| Biocatalysis | Use of enzymes or whole-cell systems as catalysts. | High selectivity, mild conditions, biodegradable catalysts. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction mixture. | Rapid reaction rates, shorter reaction times, often higher yields. |
| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote the reaction. | Increased reaction rates, improved yields, energy efficiency. |
| Green Solvents | Replacement of hazardous solvents with environmentally friendly alternatives (e.g., water, Cyrene). | Reduced toxicity and environmental impact, improved process safety. |
| Continuous Flow Reactors | Reactions are performed in a continuous stream rather than in a batch. | Enhanced safety, better process control, easier scale-up, potential for automation. |
Chemical Reactivity and Transformation Studies
Nucleophilic Substitution Reactions of Methyl 6-chloro-2-cyano-5-methylnicotinate
The pyridine (B92270) ring system of this compound is substituted with multiple functional groups, each offering distinct sites for chemical modification. The presence of electron-withdrawing cyano and ester groups significantly influences the reactivity of the chloro substituent at the 6-position, making it susceptible to nucleophilic attack.
The chlorine atom at the 6-position of the pyridine ring is a key site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This reactivity is enhanced by the electron-withdrawing nature of the adjacent nitrogen atom and the cyano and ester groups on the ring. The chlorine atom can be readily displaced by various nucleophiles, such as amines and alcohols, leading to the formation of new derivatives. evitachem.com This type of reaction is a common strategy in the synthesis of substituted pyridines.
For instance, reactions with primary or secondary amines would yield the corresponding 6-amino-2-cyano-5-methylnicotinate derivatives. Similarly, reaction with alkoxides or phenoxides would result in the formation of 6-alkoxy or 6-aryloxy compounds, respectively. The general principle of such nucleophilic aromatic substitution on chloro-substituted heteroaromatic systems is well-established. mdpi.com The efficiency of these substitutions depends on the nucleophilicity of the attacking reagent and the reaction conditions, including solvent and temperature.
Table 1: Examples of Nucleophilic Substitution at the C6-Position
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Amine | R-NH₂ | 6-Amino-2-cyano-5-methylnicotinate |
| Alcohol | R-OH / Base | 6-Alkoxy-2-cyano-5-methylnicotinate |
This table is illustrative of potential reactions based on the general reactivity of similar compounds.
The cyano (nitrile) and methyl ester groups also serve as versatile handles for further chemical transformations. evitachem.com The cyano group is one of the most adaptable functional groups in organic synthesis. researchgate.net It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide intermediate. researchgate.net For example, high-pressure hydrolysis of a related compound, 2,6-dichlorobenzonitrile, using aqueous potassium hydroxide (B78521) at 150°C successfully converts the nitrile to a carboxylic acid. google.com
Alternatively, the cyano group can undergo reduction to form a primary amine (aminomethyl group). evitachem.comresearchgate.net This transformation can be achieved using various reducing agents. organic-chemistry.org For instance, treatment of 3-cyano-2-methylthiopyridines with Raney Nickel can lead to the reduction of the nitrile group to an aminomethyl group. researchgate.net
The methyl ester group is susceptible to hydrolysis under either acidic or basic conditions, which would convert it into the corresponding carboxylic acid, 6-chloro-2-cyano-5-methylnicotinic acid. evitachem.com This reaction is a fundamental transformation in organic chemistry, often employed to increase water solubility or to prepare for subsequent reactions like amide bond formation.
Table 2: Potential Transformations of the Cyano and Ester Groups
| Functional Group | Reaction Type | Conditions | Resulting Functional Group |
|---|---|---|---|
| Cyano (-CN) | Hydrolysis | Acid or Base, Heat | Carboxylic Acid (-COOH) |
| Cyano (-CN) | Reduction | e.g., Raney Ni, H₂ | Aminomethyl (-CH₂NH₂) |
Oxidative and Reductive Transformations
The primary reductive transformations for this compound involve the cyano group. As mentioned previously, the nitrile functionality can be selectively reduced to a primary amine. evitachem.comresearchgate.net A wide range of reagents and catalytic systems are available for nitrile reduction, offering varying degrees of selectivity and functional group tolerance. organic-chemistry.org For example, catalytic hydrogenation is a common method. Other systems, such as diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride, have been shown to reduce various nitriles to primary amines in excellent yields. organic-chemistry.org The choice of reducing agent is crucial to avoid unwanted side reactions, such as the reduction of the pyridine ring or the ester group.
Oxidative transformations of this specific molecule are less commonly documented in the provided sources. However, the methyl group at the 5-position could potentially be a site for oxidation under strong oxidizing conditions, potentially converting it to a hydroxymethyl or carboxylic acid group, although this would likely require harsh conditions that might affect other functional groups on the molecule.
Carbon-Carbon and Carbon-Heteroatom Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with a halide or triflate, is a prominent example. libretexts.orgtcichemicals.com The chloro substituent at the 6-position of this compound can act as the electrophilic partner in such reactions.
Although aryl chlorides are generally less reactive than the corresponding bromides, iodides, or triflates in the oxidative addition step (which is often the rate-determining step), their coupling has been successfully achieved. libretexts.org Success in coupling aryl chlorides often relies on the use of specialized palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands and stronger bases. libretexts.orgresearchgate.net The key to these reactions is the in-situ generation of the active Pd(0) catalyst from a Pd(II) precursor. researchgate.netrsc.org The Suzuki-Miyaura reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups. tcichemicals.com This reaction would allow for the introduction of various aryl or heteroaryl groups at the 6-position of the molecule, providing a direct route to biaryl compounds. tcichemicals.com
Table 3: Key Components of a Potential Suzuki-Miyaura Coupling
| Component | Role | Example |
|---|---|---|
| This compound | Electrophile | N/A |
| Organoboron Reagent | Nucleophile | Phenylboronic acid |
| Palladium Catalyst | Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ |
| Ligand | Stabilizes Catalyst | SPhos, XPhos |
Condensation reactions involving the methyl group at the 5-position are plausible, although specific examples for this exact substrate are not detailed in the provided sources. Generally, methyl groups on pyridine rings can be sufficiently acidic to participate in condensation reactions if activated by adjacent electron-withdrawing groups. In this molecule, the C5-methyl group is adjacent to the C6-chloro and C4 positions of the pyridine ring. Its reactivity in base-catalyzed condensation reactions, such as an aldol-type condensation with an aldehyde or ketone, would depend on the ease of deprotonation to form a carbanionic intermediate. This would likely require a strong base. Such reactions would lead to the formation of a new carbon-carbon bond at the benzylic position of the methyl group, elongating the side chain.
Mechanistic Investigations of Chemical Transformations
Elucidation of Reaction Pathways
While specific mechanistic studies for this compound are not extensively detailed in publicly available literature, its reaction pathways can be inferred from the well-established chemistry of related 2-chloropyridine (B119429) and 3-cyanopyridine (B1664610) derivatives. The primary reactive sites are the carbon atom bearing the chlorine substituent (C6), which is susceptible to nucleophilic attack, and the cyano and ester groups, which can undergo various transformations.
A principal reaction pathway for this compound is nucleophilic aromatic substitution (SNAr) at the C6 position. The pyridine nitrogen, along with the electron-withdrawing cyano and methyl ester groups, decreases the electron density of the ring, making it susceptible to attack by nucleophiles. This reaction typically proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The chlorine atom, being a good leaving group, is displaced by a variety of nucleophiles, such as amines or alcohols, to yield new 6-substituted pyridine derivatives guidechem.com.
Another potential transformation involves the cyano group at the C2 position. This group can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid or an amide. Furthermore, the cyano group can be reduced to a primary amine guidechem.com. These transformations provide a route to a diverse range of pyridine derivatives with different functionalities.
The formation of fused heterocyclic systems is also a plausible reaction pathway. The chemistry of 2-amino-3-cyanopyridines, for instance, often involves cyclization reactions where the amino and cyano groups participate in the formation of a new ring fused to the pyridine core researchgate.net. By analogy, if the chlorine atom of this compound is first substituted by an appropriate nucleophile, subsequent intramolecular reactions could lead to the synthesis of complex heterocyclic structures. For example, multicomponent reactions, such as those resembling the Hantzsch synthesis, can lead to the formation of dihydropyridine (B1217469) structures from related building blocks researchgate.netnih.gov.
Influence of Substituents on Reactivity and Selectivity
The reactivity of the pyridine ring and the selectivity of its transformations are significantly governed by the electronic effects of its substituents: the chloro, cyano, methyl, and methyl ester groups. These effects can be broadly categorized as inductive effects (electron withdrawal or donation through sigma bonds) and resonance effects (electron delocalization through the pi system) ucalgary.cayoutube.com.
Electron-withdrawing Groups:
Chloro Group (-Cl): The chlorine atom is strongly electronegative and exerts a powerful electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. However, it possesses lone pairs of electrons that can be donated via the resonance effect (+R), which tends to direct incoming electrophiles to the ortho and para positions. In the context of nucleophilic substitution, its inductive withdrawal is crucial for activating the ring towards attack nih.gov.
Cyano Group (-CN): The cyano group is a potent electron-withdrawing group through both induction (-I) and resonance (-R). This strong deactivation of the ring makes electrophilic substitution significantly more difficult. Conversely, it strongly activates the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to it.
Methyl Ester Group (-COOCH₃): Similar to the cyano group, the ester group is electron-withdrawing through both inductive and resonance effects (-I, -R), contributing to the deactivation of the ring towards electrophiles and activation towards nucleophiles.
Electron-donating Group:
Methyl Group (-CH₃): The methyl group is an electron-donating group through a positive inductive effect (+I) and hyperconjugation. This effect slightly increases the electron density of the pyridine ring, thereby having an activating effect for electrophilic substitution and a deactivating effect for nucleophilic substitution compared to an unsubstituted ring.
The collective impact of these substituents on this compound results in a highly electron-deficient pyridine ring. The combined electron-withdrawing power of the chloro, cyano, and ester groups makes the compound particularly susceptible to nucleophilic aromatic substitution at the C6 position. The selectivity of nucleophilic attack is directed to the carbon bearing the chlorine, as it is a viable leaving group and its position is activated by the ring nitrogen and other withdrawing groups.
The directing influence of these substituents on potential electrophilic aromatic substitution is more complex. However, given the strong deactivating nature of the cyano and ester groups, such reactions would be exceptionally sluggish and require harsh conditions. If a reaction were to occur, the directing effects of the individual groups would compete, making selectivity difficult to predict without experimental data.
The table below summarizes the expected influence of each substituent on the reactivity of the pyridine ring.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Substitution | Overall Effect on Nucleophilic Substitution |
|---|---|---|---|---|---|
| -Cl (Chloro) | C6 | -I (Withdrawing) | +R (Donating) | Deactivating | Activating |
| -CN (Cyano) | C2 | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating | Strongly Activating |
| -CH₃ (Methyl) | C5 | +I (Donating) | N/A (Hyperconjugation) | Activating | Deactivating |
| -COOCH₃ (Methyl Ester) | C3 | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating | Activating |
Advanced Characterization and Structural Elucidation
X-ray Crystallography and Solid-State Analysis
Crystal Packing and Lattice Interactions:Without a determined crystal structure, information regarding the arrangement of molecules in the solid state and intermolecular interactions is unavailable.
Due to the absence of this essential data, a scientifically accurate and informative article adhering to the provided outline for Methyl 6-chloro-2-cyano-5-methylnicotinate cannot be generated at this time.
Hydrogen Bonding and Weak Non-Covalent Interactions
While a definitive crystal structure of this compound is not publicly available, an analysis of its constituent functional groups allows for the prediction of potential hydrogen bonding and other weak non-covalent interactions that govern its supramolecular assembly. The molecule itself lacks strong hydrogen bond donors like -OH or -NH groups. However, the nitrogen atom of the pyridine (B92270) ring and the cyano group, as well as the oxygen atoms of the ester functionality, can act as hydrogen bond acceptors.
In the solid state, weak C-H···N and C-H···O hydrogen bonds are likely to be present, connecting adjacent molecules. These types of interactions, although weaker than conventional hydrogen bonds, play a significant role in the crystal packing of organic molecules. For instance, studies on related pyridine derivatives have demonstrated the formation of such weak hydrogen bonds, influencing their crystal structures. The presence of multiple potential acceptor sites on this compound suggests the possibility of a complex network of these weak interactions. Theoretical studies on substituted pyridines have also highlighted the importance of electrostatic interactions in determining their molecular arrangements. nih.gov
The chlorine atom can also participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. This interaction could further influence the crystal packing of the compound.
π-π Stacking Interactions
The pyridine ring in this compound is an aromatic system, making it capable of engaging in π-π stacking interactions. These interactions are a significant cohesive force in the crystal structures of many aromatic compounds, arising from the electrostatic and van der Waals interactions between the electron clouds of adjacent aromatic rings. nih.govnih.gov
In analogous cyanopyridine compounds, π-π stacking has been observed to be a dominant factor in their crystal architecture. d-nb.info The stacking can occur in various geometries, including face-to-face and offset arrangements. The electronic nature of the substituents on the pyridine ring influences the strength and geometry of these interactions. The presence of the electron-withdrawing cyano and chloro groups, along with the electron-donating methyl group, creates a complex electronic profile on the aromatic ring of this compound, which will in turn dictate the nature of the π-π stacking. Computational studies on substituted aromatic systems have shown that such substituent effects can significantly modulate the stability of π-π stacking interactions.
Chromatographic and Other Separation/Purity Assessment Techniques
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound. The choice of method depends on the volatility and polarity of the compound.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are powerful techniques for the analysis of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is a common approach for compounds of this nature.
For the analysis of related pyridine carboxylate derivatives, reversed-phase columns such as C18 or C8 are typically employed. nih.govresearchgate.net A mobile phase consisting of a mixture of acetonitrile or methanol (B129727) and water, often with a buffer or an acid additive like formic acid or acetic acid to ensure good peak shape, would be suitable. nih.gov UPLC, with its use of smaller particle size columns, offers higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC.
Table 1: Representative HPLC/UPLC Parameters for Analysis of this compound
| Parameter | HPLC | UPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid | Acetonitrile:Water (gradient) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 1 µL |
| Column Temp. | 30 °C | 40 °C |
Gas Chromatography (GC)
Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. Given that this compound is a methyl ester, it is expected to have sufficient volatility for GC analysis, particularly at elevated temperatures.
A typical GC analysis would involve a capillary column with a nonpolar or medium-polarity stationary phase, such as a polysiloxane-based phase (e.g., 5% phenyl-methylpolysiloxane). mdpi.com The use of a temperature program, where the column temperature is gradually increased, allows for the efficient separation of the target compound from any impurities. Detection is commonly achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for more definitive identification. For thermally sensitive compounds, a temperature-programmable inlet can be used to minimize degradation during injection. myfoodresearch.com
Table 2: Illustrative GC Parameters for Analysis of this compound
| Parameter | Value |
| Column | HP-5ms (30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | FID or MS |
| Detector Temp. | 300 °C |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. This method provides the percentage by mass of each element present in the molecule. For this compound, with the molecular formula C₉H₇ClN₂O₂, the theoretical elemental composition can be calculated. The experimentally determined values should be in close agreement with the theoretical values (typically within ±0.4%) to confirm the empirical formula of the synthesized compound.
**Table 3: Theoretical Elemental Composition of this compound (C₉H₇ClN₂O₂) **
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage |
| Carbon | C | 12.011 | 9 | 108.099 | 51.32% |
| Hydrogen | H | 1.008 | 7 | 7.056 | 3.35% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 16.83% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 13.30% |
| Oxygen | O | 15.999 | 2 | 31.998 | 15.19% |
| Total | 210.620 | 100.00% |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies on Methyl 6-chloro-2-cyano-5-methylnicotinate
DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the properties of substituted aromatic compounds like nicotinates.
A thorough DFT analysis of this compound would involve the calculation of its fundamental electronic properties. This would include mapping the electron density distribution to understand the influence of the chloro, cyano, and methyl substituents on the pyridine (B92270) ring. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. Molecular Electrostatic Potential (MEP) maps would also be generated to visualize the regions of positive and negative electrostatic potential, predicting sites susceptible to electrophilic and nucleophilic attack.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | Indicates electron-donating ability | |
| LUMO Energy | Indicates electron-accepting ability | |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability | |
| Dipole Moment | Describes the polarity of the molecule | |
| Electron Affinity | Energy change upon gaining an electron |
Note: The values in this table are hypothetical and would need to be determined by specific DFT calculations.
The presence of the methyl and methyl ester groups introduces rotational flexibility in this compound. A conformational analysis would be necessary to identify the most stable three-dimensional arrangement of the atoms. This involves systematically rotating the single bonds and calculating the potential energy of each resulting conformer. The results would identify the global minimum energy conformation, which is the most likely structure of the molecule under normal conditions. This information is crucial as the conformation can significantly influence the molecule's physical and biological properties.
TD-DFT is a powerful method for simulating the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, a theoretical UV-Vis spectrum can be generated. This simulated spectrum can be compared with experimental data to confirm the molecular structure and to understand the nature of the electronic transitions, such as π→π* or n→π* transitions. Such studies on related compounds have shown that the positions of absorption maxima are sensitive to the nature and position of substituents on the aromatic ring.
Table 2: Hypothetical TD-DFT Simulated UV-Vis Absorption Data for this compound
| Transition | Calculated Wavelength (nm) | Oscillator Strength | Major Contribution |
|---|---|---|---|
| S0 → S1 | HOMO → LUMO | ||
| S0 → S2 | HOMO-1 → LUMO |
Note: The values in this table are hypothetical and would need to be determined by specific TD-DFT calculations.
Reaction Mechanism Modeling using Computational Methods
Computational modeling can provide a detailed, step-by-step understanding of how a chemical reaction proceeds. For a molecule like this compound, this could involve studying its synthesis or its subsequent transformations.
For any proposed reaction involving this compound, computational methods can be used to locate and characterize the transition state(s). The transition state is the highest energy point along the reaction coordinate and its structure provides critical information about the bond-breaking and bond-forming processes. The geometry of the transition state, along with its vibrational frequencies (specifically, the presence of a single imaginary frequency), would be calculated to confirm its identity.
Once the reactants, products, and transition states are identified and their energies calculated, a reaction energy profile can be constructed. This profile plots the potential energy of the system as a function of the reaction coordinate. From this profile, important thermodynamic and kinetic parameters such as the enthalpy of reaction and the activation energy can be determined. This allows for a quantitative understanding of the reaction's feasibility and rate.
Intermolecular Interaction Analysis via Computational Methods
The intermolecular interactions of this compound are expected to be complex and directional, governed by the various functional groups present on the pyridine ring. These non-covalent interactions are critical in determining the compound's solid-state structure, crystal packing, and physical properties. Computational methods such as Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis are instrumental in characterizing and quantifying these forces. uni-muenchen.defip.orgmdpi.com
Based on studies of analogous structures like chloropyridines and cyanopyridines, several key interactions can be anticipated: nih.gov
Hydrogen Bonding: Weak C-H···N and C-H···O hydrogen bonds are likely to be significant. The nitrogen atom of the cyano group and the pyridine ring nitrogen can act as hydrogen bond acceptors, interacting with methyl and aromatic hydrogen atoms from neighboring molecules. nih.gov
Halogen Bonding: The chlorine atom can participate in halogen bonding (C-Cl···N or C-Cl···O), where the electropositive region on the chlorine atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule.
π-π Stacking: The aromatic pyridine ring is expected to form offset face-to-face π-π stacking interactions, a common feature in the crystal packing of planar heterocyclic compounds. nih.gov
NBO analysis can further elucidate these interactions by examining the charge transfer between filled (donor) and empty (acceptor) orbitals of interacting molecules. uni-muenchen.descirp.org For instance, the delocalization of electron density from a lone pair on a nitrogen or oxygen atom to an anti-bonding orbital of a C-H or C-Cl bond in a neighboring molecule would provide quantitative evidence for hydrogen and halogen bonds.
Table 1: Predicted Intermolecular Interactions in this compound and Methods for Analysis (Note: This table is illustrative, based on typical findings for structurally similar compounds.)
| Interaction Type | Potential Donor/Acceptor Groups | Typical Interaction Energy (kcal/mol) | Relevant Computational Method |
| Hydrogen Bond | C-H (methyl/ring) ··· N (cyano/ring); C-H ··· O (ester) | 1-4 | AIM, NBO, SAPT |
| Halogen Bond | C-Cl ··· N (cyano/ring); C-Cl ··· O (ester) | 1-5 | MESP, AIM, SAPT |
| π-π Stacking | Pyridine Ring ··· Pyridine Ring | 2-5 | DFT-D, SAPT |
| Dipole-Dipole | >C=O, -CN, -Cl | 1-3 | MESP, DFT |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations could provide insights into the dynamic behavior of this compound in various environments, such as in a solvent or in the solid state. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of molecules over time, revealing information about conformational flexibility, solvation, and vibrational dynamics. mdpi.comyoutube.com
An MD simulation of this compound would typically involve the following steps:
System Setup: A simulation box is created, containing one or more molecules of the compound, often solvated with a chosen solvent (e.g., water, DMSO).
Force Field Parameterization: A suitable force field (e.g., AMBER, CHARMM, OPLS) is selected to describe the potential energy of the system as a function of its atomic coordinates.
Minimization and Equilibration: The system's energy is minimized to remove any unfavorable starting contacts, followed by a period of equilibration where temperature and pressure are stabilized.
Production Run: The simulation is run for a desired length of time (nanoseconds to microseconds) to collect data on the system's dynamic properties.
Key findings from an MD simulation could include:
Conformational Analysis: Although the pyridine ring is rigid, the orientation of the methyl ester group may exhibit some flexibility. MD can quantify the rotational freedom and preferred dihedral angles.
Solvation Structure: The simulation can reveal how solvent molecules arrange around the solute, identifying key interaction sites and calculating properties like the radial distribution function for specific atom pairs.
Vibrational Motion: Analysis of atomic fluctuations can provide information about the vibrational modes of the molecule, which can be correlated with experimental spectroscopic data. The root-mean-square fluctuation (RMSF) of each atom can highlight the more mobile parts of the molecule.
Table 2: Illustrative Parameters and Potential Outputs of a Molecular Dynamics Simulation (Note: This table presents a hypothetical simulation setup for illustrative purposes.)
| Parameter | Example Value/Setting | Purpose |
| Simulation Software | GROMACS, AMBER | To run the molecular dynamics simulation |
| Force Field | OPLS-AA / GAFF | To define the potential energy and forces between atoms |
| System Size | ~5000 atoms (1 solute + solvent) | To approximate a bulk solvent environment |
| Solvent | DMSO | To study behavior in a polar aprotic solvent |
| Temperature | 298.15 K (25 °C) | To simulate room temperature conditions |
| Pressure | 1 bar | To simulate standard atmospheric pressure |
| Simulation Time | 100 ns | To allow for sufficient sampling of molecular motion |
| Potential Output | Description | Significance |
| RMSD (Å) | Root-Mean-Square Deviation | Measures the stability of the molecule's structure over time |
| RMSF (Å) | Root-Mean-Square Fluctuation | Identifies the flexibility of different parts of the molecule |
| RDF | Radial Distribution Function | Describes the probability of finding a solvent atom at a certain distance from a solute atom |
By employing these computational techniques, a detailed understanding of the molecular and intermolecular properties of this compound can be achieved, providing a theoretical foundation for its chemical behavior and material properties.
Applications As a Synthetic Building Block and Advanced Material Precursor
Role in the Synthesis of Complex Organic Molecules
The reactivity of the distinct functional groups on the Methyl 6-chloro-2-cyano-5-methylnicotinate ring allows for its strategic incorporation into larger, more complex organic molecules. The chlorine atom at the 6-position can be displaced through various nucleophilic substitution reactions, the cyano group at the 2-position can be hydrolyzed, reduced, or converted into other nitrogen-containing heterocycles, and the methyl ester at the 3-position offers a handle for hydrolysis and amidation reactions.
A key example of its role as a synthetic building block is demonstrated in the preparation of allosteric modulators for the M4 muscarinic acetylcholine receptor. In a patented synthesis, this compound is itself prepared from methyl 6-chloro-2-iodo-5-methylpyridine-3-carboxylate and copper(I) cyanide. This reaction highlights the utility of introducing the cyano group, which is a crucial element for subsequent transformations in the synthesis of the target pharmaceutical compounds.
Precursor for Pyridine-Based Scaffolds and Heterocyclic Systems
Pyridine (B92270) and its derivatives are considered "privileged scaffolds" in drug discovery, as they are found in a wide array of natural products and synthetic compounds with significant biological activity. The structure of this compound makes it an ideal starting material for creating diverse pyridine-based scaffolds and fused heterocyclic systems.
The cyano and chloro substituents are particularly useful for building new rings onto the pyridine core. For instance, the cyano group can react with various binucleophiles to construct fused pyrimidine, pyrazole, or thiazole rings, leading to the formation of complex polycyclic heteroaromatic systems. The presence of multiple reactive sites allows for sequential and controlled modifications, enabling the generation of libraries of compounds for biological screening. The nicotinonitrile moiety (a pyridine ring with a cyano group) is a well-established scaffold for developing agents with a range of therapeutic effects, including potential anticancer and bronchodilator activities.
Intermediate in the Synthesis of Target Organic Compounds (e.g., precursors for pharmaceutical agents)
Due to its functional group array, this compound serves as a valuable intermediate in multi-step syntheses of specific target molecules, particularly those with pharmaceutical applications. Its role is often to introduce a pre-functionalized pyridine core that can be further elaborated to achieve the final complex structure.
As previously mentioned, a notable application is in the synthesis of potential therapeutics targeting the M4 muscarinic acetylcholine receptor. The synthesis described in patent WO2018112840A1 utilizes this compound as a key intermediate in the pathway to create 6,5-fused heteroaryl piperidine ether allosteric modulators. This underscores its importance as a non-commercial, specialized building block in the development of novel pharmaceutical agents. The general class of nicotinates and their derivatives are frequently used as intermediates in the pharmaceutical industry.
Table 1: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| This compound | 2102324-63-8 | C₉H₇ClN₂O₂ | 210.62 |
| Methyl 6-chloro-5-cyano-2-methylnicotinate | 303146-25-0 | C₉H₇ClN₂O₂ | 210.62 |
| Ethyl 6-chloro-5-cyano-2-methylnicotinate | 64119-42-2 | C₁₀H₉ClN₂O₂ | 224.65 |
Potential in Supramolecular Chemistry and Materials Science
While the primary documented applications of this compound are in organic synthesis, its structural features suggest potential for use in supramolecular chemistry and materials science. Pyridine-based ligands are widely used to coordinate with metal ions, forming metallo-supramolecular assemblies with interesting photophysical, magnetic, or catalytic properties.
The nitrogen atom of the pyridine ring and the cyano group could act as coordination sites for metal centers. The planar, aromatic nature of the molecule could facilitate π-π stacking interactions, which are crucial for the self-assembly of supramolecular structures and the design of organic electronic materials. Although specific research into these applications for this particular compound is not yet widespread, the broader field of substituted pyridine chemistry suggests that it could serve as a precursor for novel functional materials, liquid crystals, or components of metal-organic frameworks (MOFs). The application of cyano-containing compounds in materials science is an active area of research.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for Methyl 6-chloro-2-cyano-5-methylnicotinate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyanation reactions. For example, introducing the cyano group at position 2 can be achieved via palladium-catalyzed cross-coupling or using copper(I) cyanide under controlled temperatures (80–120°C) . The methyl ester group is often introduced via esterification of the corresponding carboxylic acid using methanol and sulfuric acid as a catalyst. Optimizing solvent polarity (e.g., DMF for cyanation) and reaction time (6–12 hours) improves yield. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How do the electron-withdrawing substituents (Cl, CN) affect the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The chloro and cyano groups at positions 6 and 2 stabilize the pyridine ring’s electron-deficient nature, directing nucleophilic attacks to specific positions. For instance, the cyano group’s strong electron-withdrawing effect activates the adjacent carbon for substitution, as seen in analogs like 6-Chloro-5-fluoro-2-methoxynicotinonitrile . Kinetic studies using DFT calculations can predict regioselectivity by analyzing charge distribution and transition-state stabilization .
Q. What analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR : H and C NMR identify substituent positions (e.g., methyl at position 5: δ 2.4–2.6 ppm in H NMR) .
- Mass Spectrometry : High-resolution MS (ESI+) confirms molecular weight (e.g., [M+H] at m/z 239.05 for CHClNO).
- HPLC : Purity >98% is achieved using gradient elution (0.1% TFA in acetonitrile/water) .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of cyano group introduction in nicotinate derivatives?
- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For example, pre-functionalizing the pyridine ring with a chloro group at position 6 directs cyanation to position 2 via steric hindrance. Using ligands like 1,10-phenanthroline in Pd-catalyzed reactions enhances selectivity (yield >85%) . Computational modeling (e.g., molecular electrostatic potential maps) predicts reactive sites .
Q. What strategies mitigate competing side reactions during esterification or halogenation steps?
- Methodological Answer :
- Esterification : Use of anhydrous methanol and molecular sieves prevents hydrolysis of the ester group.
- Halogenation : Protecting the cyano group with a trimethylsilyl moiety avoids unwanted substitutions. For example, chlorination at position 6 is achieved using POCl at 60°C with 90% efficiency .
Q. How do structural modifications (e.g., varying substituents) impact the compound’s interaction with biological targets?
- Methodological Answer : The chloro and cyano groups enhance binding to enzymes via halogen-bonding and dipole interactions, as observed in analogs like Methyl 5-chloro-2-hydroxy-6-methylnicotinate, which inhibits bacterial dihydrofolate reductase (IC = 1.2 µM) . Structure-activity relationship (SAR) studies using isosteric replacements (e.g., replacing Cl with F) reveal steric and electronic tolerances .
Q. What computational methods predict the compound’s bioactivity and binding modes?
- Methodological Answer :
- Molecular Docking : AutoDock Vina simulates binding to targets like cytochrome P450 (binding energy ≤ -8.5 kcal/mol) .
- MD Simulations : 100-ns trajectories assess stability of ligand-receptor complexes (RMSD ≤ 2.0 Å) .
Q. How should conflicting data on antimicrobial efficacy be reconciled across studies with structural analogs?
- Methodological Answer : Contradictions may arise from assay variations (e.g., broth microdilution vs. agar diffusion). Normalize data using standardized protocols (CLSI guidelines) and meta-analysis. For example, Methyl 5-chloro-2-hydroxy-6-methylnicotinate shows variable MIC values (2–16 µg/mL) against S. aureus due to differences in inoculum size . Multivariate regression identifies confounding variables (e.g., pH, solvent) .
Contradictions in Evidence
- Biological Activity : reports antimicrobial activity for hydroxy analogs, while notes chlorine’s role in enhancing enzyme inhibition. Researchers must differentiate substituent effects (e.g., OH vs. CN) using matched molecular pair analysis .
- Synthetic Yields : cites >85% yield for cyanation under Pd catalysis, while reports lower yields (70%) for similar steps due to side reactions. Optimizing catalyst loading (5–10 mol%) and degassing solvents resolves discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
